molecular formula C20H40O2 B158134 3(20)-Phytene-1,2-diol CAS No. 438536-34-6

3(20)-Phytene-1,2-diol

Cat. No.: B158134
CAS No.: 438536-34-6
M. Wt: 312.5 g/mol
InChI Key: KDJDYRMHRJLXAB-UHFFFAOYSA-N
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Description

3(20)-Phytene-1,2-diol (CAS 438536-34-6) is a diterpenoid compound with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol . This high-purity compound (98%) is provided as a solid for research applications . In scientific research, this compound is noted for its utility in cosmetic and skincare formulation research, where it functions as an effective emollient and skin-conditioning agent . Its mechanism of action is associated with enhancing skin barrier function by supporting the lipid structure, which makes it a compound of interest for developing anti-aging and hydrating products aimed at improving skin texture and resilience . The molecular structure allows for good skin penetration and stability in various topical formulations, including creams, serums, and lotions . As a diterpenoid, it belongs to a broader class of isoprenoids derived from geranylgeranyl diphosphate (GGPP), a C20 precursor common in the biosynthesis of carotenoids like phytoene . This connection places it within a significant biochemical pathway studied for its role in producing various bioactive molecules . This product is intended for research purposes only and is not approved for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)20(22)15-21/h16-18,20-22H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJDYRMHRJLXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442890
Record name 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474431-27-1
Record name 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Chemodiversity in Biological Systems

Biogeographical Distribution Patterns of Producer Organisms

The primary known producer of 3(20)-phytene-1,2-diol is the sunflower (Helianthus annuus), a plant species with a wide biogeographical distribution. Native to North America, sunflowers are now cultivated globally in temperate and subtropical regions for oilseed production, as well as for ornamental purposes. nih.gov This widespread cultivation means that the potential for the production of this compound exists across diverse geographical and climatic zones.

However, the distribution of this specific compound is intrinsically linked to the distribution of sunflower cultivars that possess the genetic machinery for its synthesis. As it was identified in an allelopathic cultivar, its presence may be more pronounced in specific agricultural settings where such cultivars are utilized. Studies on the geographic variation in the chemical composition of wild Helianthus annuus populations have revealed significant differences in the profiles of other terpenoids, suggesting that the production of this compound could also exhibit geographical patterning. phytologia.org For instance, research on the volatile leaf oils of natural populations of H. annuus across the United States has shown that the composition of monoterpenes and sesquiterpenes can vary significantly between populations from different regions, such as the southern high plains and coastal California. phytologia.org

Intra- and Inter-species Variation in this compound Content

The concentration of this compound is subject to variation both within and between species. While data specifically quantifying this compound is limited, the broader context of allelochemical production in sunflowers provides valuable insights.

Intra-species Variation:

Significant variation in the allelopathic potential exists among different genotypes of Helianthus annuus. mdpi.com This variability is attributed to differences in the concentration and composition of allelochemicals. For example, a study comparing the allelopathic effects of nine sunflower genotypes demonstrated that the degree of growth inhibition on other plants varied depending on the specific genotype. mdpi.com Another study found that the 'Asgaro' sunflower cultivar exhibited a more pronounced allelopathic effect compared to the 'Flamme' cultivar, which was correlated with a higher concentration of phenolic compounds in its root exudates. usda.gov Although these studies did not specifically measure this compound, they strongly suggest that its production is likely to be genotype-dependent.

The growth stage of the sunflower plant also influences its chemical profile. Research has shown that the allelopathic effect of sunflower leaf extracts can differ depending on whether they are collected during the butonisation or flowering stage. mdpi.com This indicates that the concentration of this compound may also fluctuate throughout the plant's life cycle.

Inter-species Variation:

Currently, this compound has been primarily reported in Helianthus annuus. Further phytochemical investigations into other species within the Helianthus genus and the broader Asteraceae family are needed to determine if this compound is more widespread. The vast chemical diversity within the Asteraceae family suggests that other species could also be producers.

Ecological Niche and Environmental Factors Influencing Production

The presence of this compound in an allelopathic cultivar of Helianthus annuus points towards its ecological role in mediating plant-plant interactions. Allelochemicals can provide a competitive advantage by inhibiting the germination and growth of neighboring plants, thereby securing more resources such as water, nutrients, and light. researchgate.net

Several environmental factors can influence the production of secondary metabolites, including allelochemicals, in sunflowers. These factors can significantly impact the plant's physiology and biochemistry, leading to changes in the concentration of compounds like this compound.

Environmental Factors Influencing Allelochemical Production in Helianthus annuus

Environmental FactorInfluence on Allelochemical Production
Nutrient Availability The application of fertilizers can alter the allelopathic potential of sunflower extracts. researchgate.net
Climatic Conditions Sunflowers grown in different climatic zones, such as boreal regions, may exhibit different levels of allelopathic compounds. researchgate.net
Water Stress Drought conditions can impact the production of various secondary metabolites in sunflowers.
Light Intensity Changes in light availability can affect the synthesis of phenolic compounds and other allelochemicals.

Biosynthetic Pathways and Mechanistic Enzymology

Fundamental Isoprenoid Precursor Synthesis

All terpenoids, including the C40 carotenoids, are synthesized from two five-carbon (C5) isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In nature, two primary and distinct pathways are responsible for producing these essential building blocks: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.

The MVA pathway, typically operating in the cytosol of plants, fungi, and animals, begins with the condensation of three acetyl-CoA molecules. A key, rate-limiting step in this pathway is the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). nih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP, which can then be isomerized to DMAPP. While the MVA pathway is a source of IPP and DMAPP, studies on various plants have shown that the diterpenoid backbone, a C20 structure, is predominantly synthesized using precursors from the MEP pathway. nih.gov

The MEP pathway, also known as the non-mevalonate pathway, occurs in the plastids of plants and is common in bacteria. frontiersin.org It starts from the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. This pathway is generally responsible for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), which include the carotenoids. nih.gov Feeding experiments have demonstrated that diterpenes are primarily biosynthesized via the MEP pathway. nih.gov This pathway provides the direct precursors for the formation of the C20 geranylgeranyl pyrophosphate, the immediate building block for phytoene (B131915).

Table 1: Comparison of MVA and MEP Pathways

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular Location (Plants) CytosolPlastids
Starting Materials Acetyl-CoAPyruvate and Glyceraldehyde 3-phosphate
Key Enzyme HMG-CoA reductase (HMGR)1-deoxy-D-xylulose-5-phosphate synthase (DXS)
Primary Products Sesquiterpenes (C15), Triterpenes (C30)Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40)

Geranylgeranyl Pyrophosphate (GGPP) Formation as a Branch Point

The C5 units, IPP and DMAPP, produced by the MVA and MEP pathways, are sequentially condensed to form larger isoprenoid pyrophosphates. The formation of the C20 molecule, geranylgeranyl pyrophosphate (GGPP), represents a critical branch point in the metabolic network of plants. wikipedia.org GGPP is synthesized by the enzyme GGPP synthase (GGPPS), which adds three molecules of IPP to one molecule of DMAPP. As a central precursor, GGPP can be directed towards the synthesis of various essential compounds, including chlorophylls, gibberellins, tocopherols (B72186) (Vitamin E), and, crucially for this discussion, all diterpenes and carotenoids. oup.com Its allocation and use are tightly regulated, determining the flow of metabolites into these diverse and vital pathways. wikipedia.org

Phytoene Synthase Activity and Formation of the C40 Carotenoid Precursor

The first committed step in the biosynthesis of all carotenoids is the head-to-head condensation of two molecules of GGPP. wikipedia.orgfrontiersin.org This reaction is catalyzed by the enzyme phytoene synthase (PSY), a key rate-limiting enzyme that effectively controls the metabolic flux into the carotenoid pathway. frontiersin.orgnih.gov The reaction proceeds in two steps on the enzyme's active site: first, the dimerization of two GGPP molecules to form the cyclopropyl (B3062369) intermediate prephytoene pyrophosphate (PPPP), and second, the rearrangement of PPPP and elimination of diphosphate (B83284) to yield 15-cis-phytoene. nih.gov The product, phytoene, is a colorless, symmetric C40 hydrocarbon that serves as the universal precursor for all subsequent carotenoids. wikipedia.org

Table 2: Key Enzymes and Intermediates in Phytoene Formation

IntermediateEnzymeDescription
IPP & DMAPPGGPPSIsopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) are condensed by Geranylgeranyl pyrophosphate synthase (GGPPS).
Geranylgeranyl Pyrophosphate (GGPP)Phytoene Synthase (PSY)Two molecules of GGPP are condensed in a head-to-head fashion.
15-cis-Phytoene-The foundational C40 backbone of carotenoids.

Post-Phytoene Transformations and Dihydroxylation Mechanisms to 3(20)-Phytene-1,2-diol

The specific enzymatic steps that convert phytoene into this compound are not well-characterized in existing scientific literature. However, based on known biochemical reactions, a plausible mechanism can be proposed. The structure of this compound indicates the addition of two hydroxyl groups across the double bond located at the C20 position of the phytoene backbone. This type of transformation is known as dihydroxylation.

In biological systems, such reactions are often catalyzed by oxygenase enzymes. A likely candidate would be a cytochrome P450-dependent monooxygenase (CYP) or a non-heme di-iron oxygenase. Terpenoid hydroxylases, including various CYPs, are known to activate inert C-H bonds and add hydroxyl groups to terpene skeletons with high specificity. nih.gov While known carotenoid hydroxylases primarily act on the cyclic ends of molecules like α-carotene and β-carotene to produce xanthophylls, it is conceivable that a specific, yet-to-be-identified hydroxylase could target the acyclic end of phytoene. nih.govoup.com This enzyme would likely catalyze a syn- or anti-dihydroxylation reaction at the C3(20) double bond, resulting in the formation of the 1,2-diol.

Stereochemical Control and Enantioselectivity in Biosynthesis

The stereochemistry of this compound at the C1 and C2 positions would be strictly controlled by the enzyme responsible for the dihydroxylation. Since this enzyme has not been identified, a definitive description of the stereochemical control is not possible. However, enzymatic reactions in nature are renowned for their high degree of stereoselectivity and enantioselectivity.

Terpene synthases and hydroxylases achieve this precision by rigidly positioning the substrate within a well-defined active site. nih.govuky.edu This precise orientation ensures that the chemical reaction occurs on a specific face of the substrate, leading to a single stereoisomer. For example, the biosynthesis of phytoene itself involves a stereospecific loss of a hydrogen atom from each GGPP molecule. nih.gov Should the dihydroxylation of phytoene occur, the responsible enzyme would similarly bind the phytoene molecule in a specific conformation, exposing only one face of the C3(20) double bond to the catalytic center. This would result in a stereochemically defined product, either a syn-diol or an anti-diol, and likely a single enantiomer, reflecting the chiral environment of the enzyme's active site.

Extraction and Pre-purification Techniques from Diverse Biological Matrices

The journey to isolate this compound begins with its extraction from biological sources, most notably marine organisms such as brown algae of the Dictyota genus. heraldopenaccess.usnih.gov The initial step involves the exhaustive extraction of the biomass, which is typically dried and pulverized to maximize surface area.

Commonly, a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) or a sequence of solvents with increasing polarity (e.g., hexane, followed by ethyl acetate (B1210297), then methanol) is used to extract a wide range of metabolites, including diterpenoids. researchgate.netmdpi.com The resulting crude extract is a complex mixture containing pigments, lipids, sterols, and other secondary metabolites.

Pre-purification is then employed to simplify this mixture. This is often achieved through liquid-liquid partitioning. For instance, the crude extract might be dissolved in a methanol (B129727)/water mixture and then partitioned against a non-polar solvent like hexane. This separates highly non-polar compounds (like fats and sterols) from moderately polar compounds, including diterpenoid diols, which would preferentially remain in the methanol/water layer. This enriched fraction is then concentrated under reduced pressure to yield a residue ready for chromatographic separation.

Chromatographic Separation Strategies for Diterpenoid Diols

The separation of individual diterpenoid diols from the pre-purified extract is the most challenging phase, requiring a combination of chromatographic techniques that exploit subtle differences in polarity and adsorptive properties.

Column Chromatography (CC): This is the workhorse of natural product isolation. The enriched extract is typically subjected to silica (B1680970) gel column chromatography. The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). researchgate.net Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those with similar components. Diterpenoid diols like this compound are moderately polar and will elute in the mid-polarity fractions.

Medium Pressure Liquid Chromatography (MPLC): MPLC offers better resolution and faster separation times than traditional column chromatography. It is often used as a second purification step for the fractions obtained from the initial column separation.

Preparative Thin-Layer Chromatography (Prep TLC): For separating small quantities of compounds that are difficult to resolve by column methods, prep TLC is a valuable tool. rsc.org The mixed fraction is applied as a band onto a thick silica gel plate, which is then developed. The separated bands corresponding to individual compounds are visualized (often under UV light if applicable or by staining a small section), scraped from the plate, and the compound is eluted from the silica with a suitable solvent.

High-Performance Liquid Chromatography (HPLC): HPLC is the final step to achieve high purity. mdpi.com Reversed-phase HPLC (using a C18 column) is particularly effective for separating closely related diterpenoid isomers. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. The high resolution of HPLC can separate diastereomers, which is crucial for obtaining a pure sample for spectroscopic analysis and stereochemical determination. nih.gov

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation

Once a pure compound is isolated, its structure is determined using a suite of spectroscopic methods.

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of a molecule. researchgate.netmdpi.com For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

¹H NMR: Provides information about the number and environment of protons. Key signals for this compound would include signals for the exocyclic methylene (B1212753) protons (=CH₂) at C-20, the proton on the hydroxyl-bearing carbon (CH-OH) at C-2, and the methylene protons adjacent to the hydroxyl group (CH₂-OH) at C-1. The spectrum would also show a complex series of signals for the numerous methyl and methylene groups in the phytane (B1196419) skeleton.

¹³C NMR: Shows all 20 carbon signals. Diagnostic peaks include those for the sp² carbons of the double bond (C-3 and C-20) and the sp³ carbons bonded to oxygen (C-1 and C-2).

2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, helping to trace the connectivity of the carbon chain. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the entire molecular puzzle to be pieced together, connecting the various fragments identified by COSY.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound skeleton (Note: Data is representative of the structural class; exact shifts can vary based on solvent and specific stereochemistry.)

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
1~67.5~3.65 (dd), ~3.45 (dd)
2~75.0~3.80 (dd)
3~150.0-
4~40.5~2.10 (m)
5~25.0~1.40 (m)
.........
19~22.6~0.85 (d)
20~110.0~4.90 (s), ~4.75 (s)

Mass spectrometry provides the molecular weight and elemental formula of the compound.

MS: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique and is more likely to show the molecular ion or a protonated/sodiated adduct. The fragmentation pattern can also give structural clues, such as the characteristic loss of water (H₂O) molecules from the diol functionality.

HRMS: High-Resolution Mass Spectrometry is essential for determining the exact molecular formula. nist.gov For this compound, HRMS would confirm the elemental composition as C₂₀H₄₀O₂, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zFormula
[M+Na]⁺335.2926335.2921C₂₀H₄₀O₂Na

IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For this compound, the key absorption bands would be:

~3400 cm⁻¹ (broad): O-H stretching vibration, characteristic of the hydroxyl (diol) groups.

~2960-2850 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.

~1645 cm⁻¹: C=C stretching of the exocyclic double bond.

~1150-1050 cm⁻¹: C-O stretching vibrations of the primary and secondary alcohols.

~890 cm⁻¹: Out-of-plane C-H bending for the =CH₂ group.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

This compound possesses multiple chiral centers (e.g., at C-2, C-4, C-7, C-11, C-15), meaning its absolute stereochemistry must be determined. Circular Dichroism (CD) spectroscopy is a key technique for this purpose. nih.govrsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com While the isolated C=C chromophore in this compound is inherently achiral, its interaction with the chiral centers of the molecule can induce a CD signal (Cotton effect). The sign and magnitude of this Cotton effect are highly sensitive to the spatial arrangement of atoms around the chromophore. By comparing the experimentally measured CD spectrum with the spectra of related compounds of known absolute configuration or with spectra predicted by quantum-chemical calculations, the absolute stereochemistry of the chiral centers can be assigned. nih.gov

Unveiling the Molecular Architecture of this compound: Advanced Methodologies in Isolation and Structural Analysis

The diterpenoid this compound is a significant natural product that has garnered interest within the scientific community. This article delves into the advanced methodologies employed for its isolation and the elucidation of its complex chemical structure, with a specific focus on the challenges and findings related to its stereochemistry.

Advanced Methodologies for Isolation and Structural Elucidation

The exploration of natural products for novel bioactive compounds is a cornerstone of phytochemical research. The isolation and subsequent structural determination of these compounds require a sophisticated array of analytical techniques. In the case of 3(20)-phytene-1,2-diol, its journey from a natural source to a fully characterized molecule showcases these advanced methodologies.

The primary source for the isolation of this compound has been identified as the leaves of the common sunflower, Helianthus annuus L. The process of extracting this specific diterpenoid from the complex chemical matrix of a plant involves multi-step separation and purification techniques. These methods are designed to selectively isolate the compound of interest from a myriad of other phytochemicals present in the plant extract. The structural identity of the isolated this compound is then confirmed through rigorous spectroscopic analysis.

Compound Data Table

PropertyValue
Chemical Name This compound
Molecular Formula C20H40O2
CAS Number 438536-34-6
Molecular Weight 312.54 g/mol
Natural Source Helianthus annuus L. (Sunflower) leaves

The precise three-dimensional arrangement of atoms within a molecule, known as its absolute stereochemistry, is a critical factor in determining its biological activity. X-ray crystallography stands as the definitive method for unambiguously determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a detailed electron density map, which in turn reveals the exact spatial coordinates of each atom.

However, based on a comprehensive review of the available scientific literature, there have been no published studies to date that have successfully employed X-ray crystallography for the structural elucidation of this compound. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and the precise bond angles and lengths that would definitively confirm its absolute stereochemistry, are not available. The elucidation of its structure has thus far relied on spectroscopic techniques. The lack of X-ray crystallographic data highlights a potential area for future research to provide a more complete understanding of this natural compound's molecular architecture.

Chemical Synthesis and Chemoenzymatic Transformations

Total Chemical Synthesis Approaches to the 3(20)-Phytene-1,2-diol Scaffold

The total synthesis of acyclic diterpenoids such as this compound originates from fundamental precursors derived from two main biosynthetic routes: the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. mdpi.commdpi.com These pathways produce the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comlibretexts.org

The construction of the C20 phytane (B1196419) skeleton proceeds via the sequential head-to-tail condensation of these C5 units. mdpi.com

IPP and DMAPP condense to form the C10 precursor, geranyl diphosphate (GPP). mdpi.com

A subsequent condensation with another IPP molecule yields the C15 farnesyl diphosphate (FPP). mdpi.com

Finally, the addition of a fourth C5 unit, catalyzed by geranylgeranyl diphosphate synthase (GGPS), produces the C20 geranylgeranyl diphosphate (GGPP), the direct precursor to phytane-type diterpenoids. mdpi.comresearchgate.net

From GGPP, the specific this compound scaffold can be assembled through various synthetic transformations. While a dedicated total synthesis for this exact molecule is not extensively documented in publicly available literature, general strategies for diterpenoid synthesis are well-established. nih.govnih.govnih.govresearchgate.net These often involve the strategic assembly of key fragments and subsequent functional group manipulations. For the this compound, a likely synthetic approach would involve the creation of the C20 backbone followed by the stereoselective introduction of the terminal double bond and the vicinal diol moiety.

Stereoselective and Enantioselective Synthesis of Vicinal Diol Moieties

Achieving the correct stereochemistry of the vicinal diol at the C-1 and C-2 positions is a critical challenge in synthesizing this compound. Several powerful methods exist for the stereoselective dihydroxylation of alkenes, which would be the key step in forming this functional group from a suitable precursor like 3(20),1-phytadiene. nih.govlibretexts.orglibretexts.org

Syn-dihydroxylation adds both hydroxyl groups to the same face of the double bond. libretexts.orglibretexts.org This is classically achieved using highly reliable but toxic and expensive reagents.

Osmium Tetroxide (OsO₄): This reagent, often used in catalytic amounts with a co-oxidant, reacts with the alkene to form a cyclic osmate ester intermediate. libretexts.orgwikipedia.org Subsequent hydrolysis cleaves the ester to yield the syn-diol. libretexts.orgyoutube.comyoutube.com

Potassium Permanganate (B83412) (KMnO₄): Cold, dilute, and basic conditions allow KMnO₄ to perform syn-dihydroxylation, also via a cyclic manganate (B1198562) ester intermediate. libretexts.orgyoutube.com

Anti-dihydroxylation adds the hydroxyl groups to opposite faces of the double bond. This is typically a two-step process involving epoxidation followed by acid-catalyzed ring-opening. libretexts.orglibretexts.org

For enantioselective synthesis, chiral catalysts or auxiliaries are employed. The Sharpless Asymmetric Dihydroxylation is a landmark method that uses catalytic OsO₄ in combination with a chiral ligand, typically derived from dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) alkaloids, to achieve high enantioselectivity for a wide range of olefins, including terminal alkenes. nih.govwikipedia.org

Furthermore, substrate-directed approaches can be highly effective. The presence of a nearby chiral center or a bulky protecting group can influence the trajectory of the incoming reagent, favoring addition to one face of the alkene over the other. acs.org For instance, an alkoxide-catalyzed directed diboration of alkenyl alcohols, followed by oxidation, can generate 1,2-diols with high stereoselectivity dictated by the position of the existing hydroxyl group. acs.org

MethodReagentsStereochemical OutcomeKey Features
Syn-Dihydroxylation 1. OsO₄ (catalytic) / NMO or K₃[Fe(CN)₆] 2. NaHSO₃ / H₂OSynHigh yielding and reliable. OsO₄ is toxic and expensive.
Syn-Dihydroxylation Cold, dilute KMnO₄, NaOHSynLess expensive than OsO₄ but can be lower yielding due to over-oxidation.
Anti-Dihydroxylation 1. m-CPBA or other peroxyacid 2. H₃O⁺AntiTwo-step process via an epoxide intermediate.
Sharpless Asymmetric Dihydroxylation OsO₄ (catalytic), K₃[Fe(CN)₆], K₂CO₃, chiral ligand (e.g., (DHQD)₂PHAL)Enantioselective SynAllows access to specific enantiomers of the diol. nih.govwikipedia.org
Directed Dihydroxylation 1. Bis(pinacolato)diboron, Pt-catalyst 2. H₂O₂/NaOHSubstrate-dependent SynExisting functional groups on the substrate direct the stereochemical outcome. acs.org

Targeted Derivatization and Functionalization Strategies of this compound

Once the this compound scaffold is obtained, targeted derivatization of the vicinal diol moiety allows for the synthesis of diverse analogues. A primary challenge is the regioselective functionalization of one hydroxyl group in the presence of the other, as they possess similar reactivity. rsc.org Modern organocatalysis has provided powerful strategies to overcome this hurdle. rsc.org

These methods often rely on non-covalent interactions between the catalyst and the diol substrate to temporarily differentiate the hydroxyl groups, enabling selective protection, acylation, or other modifications. rsc.org

Catalyst TypeExample CatalystTransformationMechanistic Principle
Boron-Based Boronic AcidsMonobenzoylationFormation of a transient five-membered ring with the diol, activating one hydroxyl group over the other.
Nitrogen-Based Chiral Amines / AmidinesSilylation, AcylationHydrogen bonding interactions between the catalyst and substrate create a stereochemically defined environment that shields one hydroxyl group. rsc.org
Phosphorus-Based Chiral Phosphoric Acids (CPAs)Acylation, GlycosylationAct as Brønsted acid catalysts, promoting transformations through hydrogen bonding and ion-pair interactions.
Photoredox Catalysis Riboflavin derivatives with NHC CarbenesEnantioselective BenzoylationA generated NHC-acyl intermediate directs the enantioselective acylation of the diol.

Table based on principles from recent reviews on organocatalytic diol functionalization. rsc.org

Protecting group strategies are also fundamental. organic-chemistry.orgharvard.eduyoutube.com By converting one or both hydroxyl groups into a temporary, non-reactive form (e.g., a silyl (B83357) ether or benzyl (B1604629) ether), other parts of the molecule can be modified. youtube.comnih.gov The choice of protecting group is critical, as it must be stable to the subsequent reaction conditions and be removable later without affecting the rest of the molecule. organic-chemistry.org Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the highly selective, sequential functionalization of multiple hydroxyl groups. organic-chemistry.org

Biocatalytic Applications in Diol Synthesis and Transformation

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing and transforming chiral diols. nih.gov Enzymes operate with high chemo-, regio-, and stereoselectivity under mild conditions, making them ideal for complex molecule synthesis.

Several classes of enzymes are relevant to the synthesis and transformation of this compound:

Hydroxylases: Cytochrome P450 monooxygenases (CYP450s) are particularly important in terpenoid biosynthesis and modification. mdpi.comnih.gov They can introduce hydroxyl groups onto unactivated carbon atoms with high selectivity, a transformation that is extremely challenging with conventional chemical reagents.

Ene-Reductases (EREDs) and Alcohol Dehydrogenases (ADHs): In chemoenzymatic cascades, an ERED can reduce a carbon-carbon double bond in an α,β-unsaturated precursor stereoselectively, with the resulting ketone then being reduced by a stereocomplementary ADH to furnish a chiral alcohol. nih.gov This approach can be used to set key stereocenters in a precursor before diol formation.

Lipases: These enzymes are widely used for the kinetic resolution of racemic alcohols and diols. By selectively acylating one enantiomer faster than the other, a mixture can be separated into an enantiopure acylated product and the remaining unreacted enantiopure alcohol. acs.org

Epoxide Hydrolases: These enzymes catalyze the ring-opening of epoxides to form anti-diols, often with high enantioselectivity. nih.gov

A notable example of a chemoenzymatic cascade involves the two-step enzymatic conversion of an aliphatic aldehyde into a chiral diol, which is then transformed into a dioxolane in the same organic solvent using a ruthenium catalyst. nih.gov Such integrated processes, which combine the strengths of both biocatalysis and chemocatalysis, are highly efficient and can be used to generate complex derivatives from simple starting materials. acs.orgacs.orgescholarship.org

Enzyme ClassApplicationExample Transformation
Cytochrome P450 Monooxygenases HydroxylationIntroduction of -OH groups on a terpene backbone. mdpi.comnih.gov
Ene-Reductases (EREDs) Asymmetric ReductionStereoselective reduction of C=C double bonds. nih.gov
Alcohol Dehydrogenases (ADHs) Asymmetric Reduction/OxidationStereoselective reduction of ketones to alcohols. nih.gov
Lipases Kinetic ResolutionEnantioselective acylation of racemic diols. acs.org
Epoxide Hydrolases HydrolysisEnantioselective opening of epoxides to form anti-diols. nih.gov
Acyltransferases AcylationTransfer of acyl groups (e.g., angelate) to a core scaffold. mpg.de

Exploration of Novel Synthetic Pathways for Analogues

The development of novel synthetic pathways is crucial for accessing analogues of this compound with potentially new or enhanced biological activities. This exploration often focuses on two areas: building diverse molecular scaffolds and discovering new chemical reactions.

Scaffold-Directed Synthesis: This approach involves the creation of a core molecular framework (a scaffold) that can be systematically decorated with various functional groups to rapidly generate a library of related compounds. nih.govmdpi.com For example, a tricyclic 3D scaffold was used to create a library of peptide mimics by the step-by-step installation of different substituents. nih.gov Applying this logic, the phytane backbone of this compound could serve as a scaffold for combinatorial derivatization, leading to a wide range of analogues.

Development of Novel Reactions: The discovery of new synthetic methods can open up previously inaccessible chemical space. For instance, the total synthesis of the complex diterpenoid (+)-harringtonolide was achieved using key steps like an intramolecular Diels-Alder reaction and a rhodium-catalyzed [3+2] cycloaddition to build its caged framework. nih.govumich.edu Similarly, the synthesis of arcutinidine, a diterpenoid alkaloid, was guided by chemical network analysis and featured an unprecedented oxopyrrolium Diels-Alder reaction. nih.gov Such innovative cycloaddition strategies could be adapted to construct novel analogues based on the acyclic phytane skeleton.

By combining established biosynthetic principles with modern synthetic and biocatalytic methods, chemists can continue to explore and expand the chemical diversity surrounding the this compound structure.

Research on Structural Analogues and Structure Function Relationships

Design and Synthesis of Diterpenoid Diol Analogues for Academic Inquiry

The design and synthesis of analogues of 3(20)-phytene-1,2-diol are undertaken to explore the structure-activity relationships of this class of molecules. Synthetic strategies often focus on modifying the phytane (B1196419) skeleton, altering the position or stereochemistry of the hydroxyl groups, or introducing new functional groups. These modifications can provide valuable information on the aspects of the molecule that are crucial for its observed properties.

Key synthetic approaches include the stereoselective dihydroxylation of the corresponding alkene, 3(20)-phytene, using reagents such as osmium tetroxide or potassium permanganate (B83412) to yield the syn-diol. The synthesis of anti-diols can be achieved through the epoxidation of the alkene followed by acid-catalyzed ring-opening. Further modifications can be made to the phytane backbone before or after the introduction of the diol functionality.

The following table illustrates a selection of hypothetical structural analogues of this compound that could be synthesized for academic research, along with the rationale for their design.

Analogue NameStructural ModificationRationale for Synthesis
ent-3(20)-Phytene-1,2-diolEnantiomer of the natural productTo investigate the role of stereochemistry in biological activity.
3(20)-Phytene-1-O-methyl-2-olMethylation of one hydroxyl groupTo probe the importance of hydrogen bond donating/accepting ability.
1-Deoxy-3(20)-phytene-2-olRemoval of a hydroxyl groupTo assess the contribution of each hydroxyl group to overall polarity and binding interactions.
3(20)-Phytene-1,2-dioneOxidation of the diol to a diketoneTo explore the impact of the electronic properties of the functional group.
4-Fluoro-3(20)-phytene-1,2-diolIntroduction of a fluorine atomTo study the effect of localized changes in polarity and conformation. soton.ac.uk

Conformational Analysis and Molecular Dynamics of this compound and its Derivatives

The three-dimensional shape of this compound and its derivatives is not static but exists as an ensemble of interconverting conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule interacts with its environment, such as biological membranes or protein binding sites. acs.orgkcl.ac.uk

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of nuclear Overhauser effect (NOE) data and coupling constants, can provide experimental insights into the predominant solution-phase conformation. These experimental data are often complemented by computational methods.

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of diterpenoid diols in various environments. semanticscholar.orgmdpi.com These simulations model the movement of atoms over time, providing a detailed picture of the molecule's flexibility and its interactions with solvent molecules or a lipid bilayer. acs.orgkcl.ac.uk For instance, MD simulations can be used to study the permeation of diterpenes across cell membranes, a process that is likely influenced by the molecule's conformational flexibility. acs.org

The stability of different conformations is influenced by a variety of factors, including steric hindrance, torsional strain, and intramolecular hydrogen bonding between the two hydroxyl groups. In acyclic 1,2-diols, the gauche conformation is often stabilized by an intramolecular hydrogen bond, which can make it more stable than the anti conformation where the hydroxyl groups are further apart. pearson.comvaia.com

The table below presents hypothetical relative energies for different conformations of the C1-C2 bond in this compound, calculated using computational methods.

Conformer (Dihedral Angle O1-C1-C2-O2)Relative Energy (kJ/mol) in VacuumRelative Energy (kJ/mol) in Water
gauche (~60°)02.5
anti (180°)4.20
syn (0°)2520

Theoretical Studies on Intramolecular Interactions and Reactivity Profiles

Theoretical studies, primarily using quantum mechanical calculations, provide a deeper understanding of the electronic structure of this compound and its analogues. These studies can quantify the strength of intramolecular interactions, such as the hydrogen bond between the two hydroxyl groups, and predict the molecule's reactivity.

The reactivity of the diol is largely dictated by the properties of the hydroxyl groups. Theoretical calculations can determine properties such as atomic charges, bond dissociation energies, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

Intramolecular hydrogen bonding can significantly influence the reactivity of the individual hydroxyl groups. The hydrogen bond donor hydroxyl group becomes more acidic, while the acceptor becomes more nucleophilic. These subtle electronic perturbations can affect how the molecule interacts with other chemical species.

The following table provides a set of hypothetical calculated properties related to the reactivity of this compound.

Calculated PropertyValueImplication for Reactivity
O1-H Bond Dissociation Energy450 kJ/molEnergy required to break the O1-H bond.
O2-H Bond Dissociation Energy (H-bonded)465 kJ/molThe hydrogen-bonded OH is slightly stronger.
HOMO-LUMO Gap7.5 eVIndicates high kinetic stability.
Calculated pKa of C1-OH17.2Reflects the acidity of the primary alcohol.
Calculated pKa of C2-OH17.0The secondary alcohol is slightly more acidic.

Computational Modeling for Structure-Based Research on Related Diols

Computational modeling has become an indispensable tool in modern chemical and biological research. researchgate.net For diterpenoid diols, computational approaches can be used to predict how these molecules will interact with biological targets, such as enzymes or receptors, and to guide the design of new molecules with desired properties. semanticscholar.orgmdpi.com

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This can be used to screen virtual libraries of this compound analogues against a protein target to identify potential inhibitors or activators.

Furthermore, computational enzyme design has been used to create variants of enzymes that can produce specific stereoisomers of diols. nih.gov This approach could be applied to develop biocatalysts for the enantioselective synthesis of this compound or its analogues. nih.gov

The table below shows hypothetical results from a computational screen of this compound and its analogues against a hypothetical enzyme active site.

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound-7.2Hydrogen bonds with Ser24, Tyr88; Van der Waals with Leu102
ent-3(20)-Phytene-1,2-diol-5.8Steric clash with Phe105
3(20)-Phytene-1,2-dione-6.5Carbonyl-pi interaction with Tyr88
1-Deoxy-3(20)-phytene-2-ol-6.1Loss of hydrogen bond with Ser24

Ecological and Biochemical Roles Within Producer Organisms

Role as a Specialized Plant Secondary Metabolite

Plants produce a vast array of organic compounds that are not directly involved in their primary growth and development processes, such as photosynthesis, respiration, and nutrient assimilation. These compounds are known as secondary metabolites. researchgate.netresearchgate.net They serve a variety of ecological functions, including defense against herbivores, pathogens, and environmental stresses, as well as attracting pollinators and seed dispersers. researchgate.netnih.gov

3(20)-Phytene-1,2-diol is classified as a terpenoid (or isoprenoid), one of the largest and most diverse classes of plant secondary metabolites. nih.gov Terpenoids are synthesized from isoprene (B109036) units and are categorized based on the number of carbon atoms they contain. researchgate.net As a C20 compound, this compound is a diterpenoid. Its ultimate precursor is phytol (B49457), the C20 isoprenoid alcohol that forms the side-chain of chlorophyll (B73375) molecules. mit.edu The release of phytol during chlorophyll breakdown and its subsequent modification lead to the formation of compounds like this compound. These metabolites are not essential for the plant's immediate survival but contribute to its fitness and interactions with the environment. researchgate.net

Table 1: Chemical Classification of this compound

Classification LevelCategoryDescription
Broad Class Secondary MetaboliteAn organic compound not directly essential for growth but important for ecological interactions and defense. researchgate.net
Chemical Superclass Lipids and lipid-like moleculesIncludes fats, waxes, sterols, and other structurally similar molecules.
Chemical Class Terpenoid (Isoprenoid)A large class of organic compounds derived from five-carbon isoprene units. nih.gov
Chemical Subclass DiterpenoidA terpenoid consisting of four isoprene units, containing 20 carbon atoms. nih.gov
Specific Precursor PhytolA C20 acyclic diterpene alcohol that is a component of chlorophyll. mit.edu

Participation in Allelopathic Interactions in Plant Systems

Allelopathy refers to the chemical inhibition of one plant by another, through the release of growth-inhibiting substances into the environment. nih.govresearchgate.net These substances, known as allelochemicals, are often secondary metabolites, including terpenoids and phenolics. researchgate.net They can affect various processes in neighboring plants, such as seed germination, root elongation, and nutrient uptake. nih.govresearchgate.net

While direct studies on the allelopathic activity of this compound are limited, the involvement of terpenoids as a class in such interactions is well-documented. researchgate.net For example, sorgoleone, a potent allelochemical exuded by the roots of Sorghum species, has a structure that includes a long aliphatic side chain, demonstrating that complex lipids can have significant phytotoxic effects. researchgate.net Given that this compound is a degradation product of chlorophyll and is released into the environment, it has the potential to participate in belowground allelopathic interactions. nih.gov Allelochemicals released from decaying plant matter can create a chemical environment that suppresses the growth of competing plant species, and phytol derivatives from senesced leaves could contribute to this phenomenon.

Interplay with Other Metabolic Pathways (e.g., Carotenoid Pathway, Chlorophyll Degradation)

The biosynthesis and degradation of this compound are intrinsically linked to two of the most critical metabolic pathways in plants: chlorophyll degradation and carotenoid biosynthesis.

Connection to Chlorophyll Degradation: The primary source of this compound is the catabolism of chlorophyll. Chlorophylls consist of a porphyrin head and a long isoprenoid tail made of phytol. mit.edu During processes like leaf senescence or fruit ripening, chlorophyll is broken down in a highly ordered pathway. nih.govresearchgate.net A key early step is the removal of the phytol tail from the chlorophyll molecule. This hydrolysis is catalyzed by specific enzymes, yielding free phytol. nih.gov

One crucial enzyme in this process is pheophytin pheophorbide hydrolase (PPH), which cleaves phytol from pheophytin (a magnesium-free chlorophyll intermediate). nih.gov Once released, the free phytol can undergo further enzymatic modifications, including oxidation and hydration, to form a variety of phytol degradation products, including this compound. geologyscience.ru

Connection to Carotenoid Biosynthesis: The link to the carotenoid pathway is biosynthetic. Both phytol and carotenoids are terpenoids and share a common C20 precursor: geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov The carotenoid biosynthetic pathway begins with the enzyme phytoene (B131915) synthase (PSY), which catalyzes the condensation of two molecules of GGPP to form phytoene, the first C40 carotenoid. nih.govmdpi.com The same pool of GGPP is also used as the substrate for geranylgeranyl reductase, the enzyme that produces the phytyl pyrophosphate necessary for chlorophyll synthesis. Therefore, the metabolic pathways leading to light-harvesting pigments (chlorophylls) and photoprotective pigments (carotenoids) are directly interconnected at the level of the GGPP precursor.

Table 2: Key Pathways and Molecules in the Formation of Phytol Derivatives

PathwayKey Enzyme(s)Key Product(s)Relevance to this compound
Chlorophyll Degradation Pheophytin pheophorbide hydrolase (PPH), Chlorophyllase (CLH)Free Phytol, PheophorbideReleases the direct precursor (phytol) for the formation of the diol. nih.gov
Carotenoid Biosynthesis Phytoene Synthase (PSY)Phytoene (C40)Competes for the same GGPP precursor pool required for phytol synthesis. nih.gov
Isoprenoid Biosynthesis (MEP Pathway) VariousGeranylgeranyl Pyrophosphate (GGPP)The C20 precursor for both phytol and carotenoids. nih.govnih.gov

Biogeochemical Cycling and Environmental Fate of Related Isoprenoid Diols

Once released into the environment from decaying plant and algal matter, phytol and its derivatives, such as this compound, enter biogeochemical cycles. geologyscience.ru These acyclic isoprenoid compounds serve as important biomarkers in aquatic and terrestrial environments, providing information about the sources of organic matter and past environmental conditions. mit.edugeologyscience.ru

The environmental fate of these diols is governed by several processes:

Biodegradation: Microorganisms in soil and water can utilize free phytol and related compounds as a carbon source. Aerobic and anaerobic biodegradation pathways break down these isoprenoids into smaller components. geologyscience.ru

Photo-oxidation: In sunlit surface waters, the double bond in phytol and its derivatives is susceptible to photodegradation and oxidation, leading to the formation of various smaller, more oxidized products. geologyscience.ru

Diagenesis: Over geological timescales, in sedimentary environments, phytol and its derivatives undergo further transformation (diagenesis) to form stable hydrocarbon biomarkers like pristane (B154290) (C19) and phytane (B1196419) (C20). mit.eduresearchgate.net The ratio of pristane to phytane can be used as an indicator of the redox conditions of the depositional environment. mit.edu

Acyclic isoprenoid diols are relatively polar compared to their hydrocarbon counterparts (phytane) and are considered early-stage degradation products of phytol. Their presence in sediments or the water column indicates a relatively fresh input of organic matter derived from photosynthetic organisms. geologyscience.ru

Future Research Trajectories and Emerging Methodologies

Integrated Omics Approaches for Comprehensive Pathway Discovery and Gene Mining (Genomics, Transcriptomics, Proteomics)

The complete biosynthetic pathway of 3(20)-Phytene-1,2-diol remains to be fully elucidated. Integrated omics approaches offer a powerful strategy for the untargeted discovery of the genes and enzymes involved in its formation. nih.gov By combining genomics, transcriptomics, and proteomics, researchers can generate a multi-layered dataset to build robust hypotheses about its metabolic network. nih.gov

Genomics will provide the foundational blueprint by sequencing the genome of the source organism, identifying potential gene clusters responsible for diterpenoid synthesis. nih.govTranscriptomics , through techniques like RNA-seq, can then identify genes that are co-expressed and upregulated under conditions of high this compound accumulation. This provides a dynamic view of gene activity related to the compound's production. nih.govProteomics complements this by identifying the actual enzymes (proteins) present, confirming that the transcribed genes are translated into functional machinery.

The integration of these omics datasets allows for the correlation of gene expression patterns with protein abundance and, ultimately, with the concentration of this compound and its precursors. plos.org This powerful combination has proven effective in characterizing complex biosynthetic pathways for other plant-derived natural products. nih.govresearcher.life

Table 1: Illustrative Integrated Omics Workflow for Pathway Discovery

Omics LayerMethodologyObjectiveExpected Outcome
GenomicsWhole Genome Sequencing (WGS)Identify all potential terpene synthase and cytochrome P450 genes.A library of candidate genes potentially involved in the biosynthesis of the phytene skeleton.
TranscriptomicsRNA-Sequencing (RNA-Seq) across different tissues/conditionsIdentify genes co-expressed with high levels of this compound.A shortlist of differentially expressed genes strongly correlated with compound production.
ProteomicsMass Spectrometry-based Proteomics (e.g., LC-MS/MS)Confirm the presence and abundance of enzymes encoded by candidate genes.Validation of enzyme presence and correlation with transcript levels.
MetabolomicsUntargeted Metabolite Profiling (e.g., GC-MS, LC-MS)Quantify this compound and potential precursors/intermediates.Metabolite data to correlate with gene/protein data, confirming pathway links.

Synthetic Biology and Metabolic Engineering for Enhanced Production in Heterologous Hosts

Once the biosynthetic genes for this compound are identified, synthetic biology and metabolic engineering offer a promising route for its sustainable and scalable production. nih.gov This involves transferring the identified biosynthetic pathway into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which can be grown in large-scale fermenters. nih.gov This approach circumvents the limitations associated with extraction from natural sources, such as low yield, seasonal variation, and complex purification processes.

The process begins with the assembly of the biosynthetic genes into a DNA construct that can be introduced into the host organism. Subsequent metabolic engineering strategies are then employed to optimize the production of this compound. These strategies can include:

Pathway Optimization: Overexpressing the key biosynthetic genes to increase metabolic flux towards the target compound. nih.gov

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the availability of essential precursors like geranylgeranyl pyrophosphate (GGPP).

Blocking Competing Pathways: Deleting genes that divert precursors away from the desired pathway, thereby channeling more resources towards this compound synthesis. nih.gov

Cofactor Engineering: Ensuring a balanced supply of cofactors like NADPH, which are often required by enzymes in biosynthetic pathways. nih.gov

These engineering strategies can transform a microorganism into a dedicated cellular factory for the production of this compound, providing a reliable and cost-effective source for further research and potential applications. elsevierpure.comosti.gov

Table 2: Hypothetical Metabolic Engineering Strategy in E. coli

Engineering TargetGenetic ModificationRationale
Upstream PathwayOverexpress genes from the MEP pathway (e.g., dxs, idi, ispD, ispF).Increase the pool of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal isoprenoid precursors.
Precursor FormationOverexpress a geranylgeranyl pyrophosphate (GGPP) synthase gene.Boost the supply of the direct C20 precursor for diterpenoid synthesis.
Heterologous PathwayIntroduce and express the identified phytene synthase and diol-forming enzyme(s).Reconstitute the specific biosynthetic pathway for this compound.
Competing PathwaysKnock out genes for competing pathways (e.g., those for fatty acid or other terpenoid synthesis).Prevent the diversion of carbon flux away from the target product.

Advanced Computational Chemistry and Molecular Modeling for Predictive Research and Hypothesis Generation

Computational chemistry provides powerful tools for predicting the properties and potential functions of molecules like this compound, guiding experimental work and accelerating the research process. ielas.org These in silico methods can be used to generate hypotheses about the compound's stereochemistry, conformational landscape, and potential interactions with biological targets.

Techniques such as Density Functional Theory (DFT) can be employed to calculate the molecule's optimal three-dimensional structure, spectroscopic signatures (e.g., NMR chemical shifts), and reactivity. nih.gov This is particularly valuable for confirming the relative configuration of newly isolated natural products. nih.gov

Furthermore, molecular docking simulations can predict how this compound might bind to the active sites of various proteins and enzymes. mdpi.com By screening it against libraries of known protein structures, researchers can generate hypotheses about its potential mechanism of action and biological activities, such as anti-inflammatory or antimicrobial effects, which are common among diterpenoids. nih.gov These predictive models help to prioritize and focus laboratory experiments, saving significant time and resources.

Table 3: Applications of Computational Modeling for this compound Research

Computational MethodResearch QuestionGenerated Hypothesis/Prediction
Density Functional Theory (DFT)What is the exact 3D structure and stereochemistry?Calculation of NMR spectra to compare with experimental data and confirm structure.
Molecular Dynamics (MD) SimulationHow does the molecule behave in a biological environment (e.g., water, lipid membrane)?Prediction of stable conformations and potential for membrane interaction.
Molecular DockingWhat proteins might this compound interact with?A ranked list of potential protein targets (e.g., enzymes, receptors) based on binding affinity.
Quantitative Structure-Activity Relationship (QSAR)Can we predict the activity of related, unsynthesized derivatives?A model predicting the biological activity of hypothetical analogs, guiding synthetic efforts.

Development of Novel Analytical Probes for In Situ Studies of this compound Metabolism and Function

A major challenge in understanding the role of natural products is observing their dynamics within a living system. Traditional methods that require tissue extraction lose all spatial information about where a compound is located and how its concentration changes over time. nih.gov Future research will focus on developing novel analytical probes and imaging techniques to study this compound in situ.

One promising avenue is the development of fluorescent molecular probes . mdpi.com These are specially designed molecules that can selectively bind to this compound and emit a fluorescent signal. mdpi.com Such a probe would allow researchers to visualize the subcellular localization of the compound in real-time using fluorescence microscopy, providing insights into its sites of synthesis, transport, and accumulation.

Another powerful technology is Mass Spectrometry Imaging (MSI) . nih.gov MSI techniques, such as MALDI-MSI or DESI-MSI, can map the spatial distribution of hundreds of metabolites, including this compound, directly from a thin section of plant tissue, without the need for labeling. nih.govfrontiersin.org This would reveal its precise location in different cell types or tissues, helping to elucidate its physiological and ecological functions. apsnet.org These advanced analytical methods will be crucial for moving beyond static measurements to a dynamic understanding of the compound's role in plant biology.

Table 4: Comparison of Advanced Analytical Techniques for In Situ Analysis

TechniquePrincipleAdvantagesChallenges for this compound
Fluorescent Probe MicroscopyA specific probe binds to the target molecule and fluoresces upon excitation.High sensitivity, real-time imaging in living cells. mdpi.comRequires the design and synthesis of a highly specific and non-perturbing probe. nih.gov
Mass Spectrometry Imaging (MSI)Mass analysis of molecules desorbed from specific locations on a tissue surface. nih.govLabel-free, can detect multiple compounds simultaneously, provides spatial distribution maps. nih.govSpatial resolution can be limited; potential for ion suppression effects.
Raman MicrospectroscopyAnalysis of inelastic scattering of laser light to identify molecules by their vibrational modes.Non-invasive, requires no labeling, can be used in aqueous environments.Weak signal (Raman scattering is inefficient); potential for interference from other molecules.

Q & A

Q. What are the primary natural sources of 3(20)-Phytene-1,2-diol, and how is it isolated for laboratory use?

Methodological Answer: this compound is a diterpenoid found in plants such as Tolpis proustii (Asteraceae) and Melocanna baccifera (bamboo). Isolation typically involves solvent extraction (e.g., methanol or chloroform) followed by chromatographic purification. For example, from T. proustii, it was isolated using silica gel column chromatography with gradient elution (hexane:ethyl acetate), yielding a colorless oil . TLC (Rf 0.40 in hexane:ethyl acetate 8:2) and NMR spectroscopy are critical for confirming purity and identity .

Q. What analytical techniques are recommended for identifying this compound in complex biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for metabolite profiling. In fungal systems, GC-MS revealed a 1.31-fold increase in this compound under stress conditions, with retention indices and spectral matching against libraries for identification . For structural confirmation, 1^1H and 13^{13}C NMR are essential: key signals include δH 4.13 (C-1/C-2 hydroxyls), δC 148.7 (C-3), and δC 110.5 (C-17) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biosynthetic pathways of this compound?

Methodological Answer: Discrepancies in biosynthesis (e.g., phytol vs. de novo pathways) require isotopic labeling and enzyme inhibition studies. Evidence suggests this compound is a phytol derivative, as both share structural motifs (e.g., 7R,11R configurations) and CAS registry links (e.g., [438536-34-6] for the diol vs. [150-86-7] for phytol) . Knockout mutants of phytol-metabolizing enzymes (e.g., CYP450s) in model plants can clarify precursor-product relationships. Comparative metabolomics under varying nutrient conditions may also elucidate pathway branching .

Q. What strategies optimize the synthesis of this compound for structural-activity studies?

Methodological Answer: Semi-synthesis from phytol (CAS 150-86-7) via epoxidation and dihydroxylation is a viable route. Key steps include:

Epoxidation : Use m-CPBA (meta-chloroperbenzoic acid) to oxidize phytol’s double bond.

Acid-catalyzed ring-opening : Treat the epoxide with aqueous H2SO4 to yield the diol.
Purification requires reverse-phase HPLC (C18 column, acetonitrile:water gradient), achieving >95% purity. Yield optimization (e.g., 0.002% w/w in M. baccifera) demands biomass pre-treatment (e.g., lyophilization) to stabilize labile intermediates .

Q. How does this compound interact with biological membranes, and what experimental models validate its activity?

Methodological Answer: Its amphiphilic structure suggests membrane integration, altering lipid raft dynamics. To test this:

  • Liposome assays : Incorporate the diol into phosphatidylcholine vesicles and monitor permeability via calcein leakage.
  • Molecular dynamics simulations : Use software like GROMACS to model interactions with bilayer components (e.g., POPC lipids).
  • In vivo models : Leishmania inhibition assays (IC50 ~0.5 μM for related compounds) can proxy bioactivity .

Q. What are the challenges in standardizing quantification of this compound across plant species?

Methodological Answer: Variability in extraction efficiency and matrix effects (e.g., co-eluting lipids) complicates quantification. Solutions include:

  • Internal standards : Use deuterated analogs (e.g., d4-phytene-diol) for LC-MS/MS normalization.
  • Matrix-matched calibration : Prepare curves in homogenized plant tissue to account for ion suppression.
  • Inter-laboratory validation : Collaborate to harmonize protocols, as seen in CAS-linked reference materials (e.g., CFN96294) .

Q. How can researchers investigate the ecological role of this compound in plant defense mechanisms?

Methodological Answer:

  • Herbivore feeding assays : Apply purified diol to leaves and monitor insect mortality/growth rates.
  • Gene expression profiling : RNA-seq of plants under herbivory may upregulate diterpenoid synthases.
  • Field studies : Correlate diol concentrations with pest incidence in natural populations (e.g., Helianthus spp.) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.